![molecular formula C20H24N2O4S B5542314 N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5542314.png)

N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is related to a class of organic compounds known for their diverse chemical and pharmacological properties. While specific introductory details on this compound are limited, it is structurally related to isoquinoline and benzodioxine derivatives, indicating potential biological activity and relevance in chemical synthesis.

Synthesis Analysis

The synthesis of related compounds typically involves reactions under visible light conditions or through traditional condensation reactions. For example, Xu Liu et al. (2016) reported the synthesis of heterocyclic derivatives via a visible-light-promoted reaction, which could be relevant to the synthesis of similar sulfonamide compounds (Liu et al., 2016). Additionally, the synthesis of benzene and isoquinoline sulfonamide derivatives by Parai et al. (2008) involves nucleophilic displacement reactions, which could be adapted for the synthesis of the target compound (Parai et al., 2008).

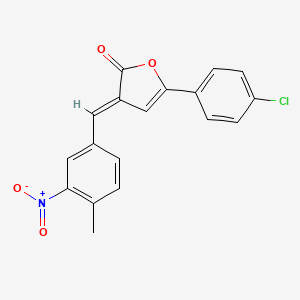

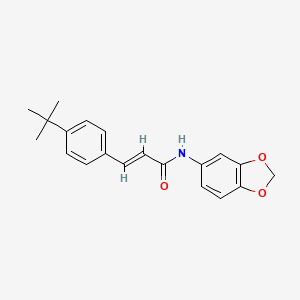

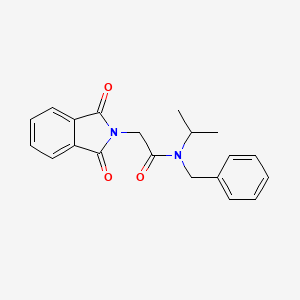

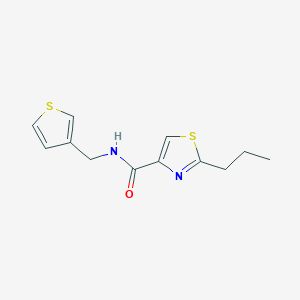

Molecular Structure Analysis

The molecular structure of compounds related to N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide often involves complex heterocyclic frameworks. For instance, the structure of a related compound was confirmed through various spectroscopic methods by Hayun et al. (2012), indicating the importance of detailed structural analysis (Hayun et al., 2012).

Chemical Reactions and Properties

These compounds are typically involved in reactions such as sulfonylation, cyclization, and condensation. The study by Kazuo Itô and Hitoshi Tanaka (1977) on the condensation of N-sulfonylphenethylamines could provide insights into the chemical reactions specific to the N-sulfonyl group present in the target compound (Itô & Tanaka, 1977).

Physical Properties Analysis

While specific information on the physical properties of N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not available, related compounds, such as those studied by Itazaki et al. (1988), can offer insights into expected physical properties like solubility and crystalline structure (Itazaki et al., 1988).

Chemical Properties Analysis

The chemical properties of such compounds typically include reactivity towards nucleophilic and electrophilic agents, and their ability to undergo various organic reactions. The sulfonation reactions described by L. D. Smirnov et al. (1972) for hydroxyquinoline derivatives provide relevant information on the chemical behavior of sulfonamide-related structures (Smirnov et al., 1972).

Wissenschaftliche Forschungsanwendungen

Vasodilatory Activity

N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide and its derivatives have been studied for their vasodilatory properties. Morikawa, Sone, and Asano (1989) synthesized a series of aromatic sulfonamides, including similar compounds, demonstrating vasodilatory action in vivo, increasing arterial blood flow in dogs after local injection in the femoral and/or vertebral arteries. Some derivatives showed equipotency to diltiazem, a clinically used cardiovascular drug, indicating potential therapeutic applications in cardiovascular disorders (Morikawa, Sone, & Asano, 1989).

Anticancer Activity

Chloroquinoline derivatives incorporating biologically active benzene-sulfonamide moieties, similar to the compound , have been explored for their anticancer potential. Ghorab et al. (2016) synthesized novel chloroquinoline derivatives, demonstrating cytotoxic activity against lung, HeLa, colorectal, and breast cancer cell lines. These findings suggest the potential of such compounds in cancer treatment (Ghorab et al., 2016).

Inhibition of Carbonic Anhydrases

Compounds like N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide have been evaluated for their inhibitory effects on carbonic anhydrases. Supuran, Maresca, Gregáň, and Remko (2013) reported that certain aromatic sulfonamides inhibited carbonic anhydrase isoenzymes with nanomolar potency, showing potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimalarial Activity

Parai, Panda, Srivastava, and Kumar Puri (2008) synthesized benzene and isoquinoline sulfonamide derivatives, exhibiting significant antimalarial activity against Plasmodium falciparum in vitro. These findings highlight the compound's potential as a novel antimalarial agent (Parai, Panda, Srivastava, & Kumar Puri, 2008).

Eigenschaften

IUPAC Name |

N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c23-27(24,18-6-7-19-20(14-18)26-13-12-25-19)21-9-3-10-22-11-8-16-4-1-2-5-17(16)15-22/h1-2,4-7,14,21H,3,8-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXDLPYYEIASBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CCCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5542249.png)

![[4-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5542257.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5542289.png)

![isobutyl 4-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5542296.png)

![7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5542300.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide](/img/structure/B5542321.png)

![N'-benzylidene-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5542327.png)